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molecular formula C11H17NO2S B8439909 Ethyl 2-cyclopentyl-4,5-dihydrothiazole-4-carboxylate

Ethyl 2-cyclopentyl-4,5-dihydrothiazole-4-carboxylate

Cat. No. B8439909
M. Wt: 227.33 g/mol
InChI Key: LMKDISOXYQCEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476265B2

Procedure details

Manganese dioxide (24 g) was added to a solution of ethyl 2-cyclopentyl-4,5-dihydrothiazole-4-carboxylate [Carboxylic Acid 2, step b] (3.2 g) in acetonitrile (100 mL) and the resulting mixture heated at reflux overnight. The reaction was allowed to cool and filtered through a pad of Celite. The filter pad was washed with acetonitrile (2×100 mL) and the combined filtrate and washings evaporated. The residue was purified by silica gel chromatography eluting with 9:1 isohexane:ethyl acetate. The fractions containing the product were combined, evaporated and redissolved in ethanol (20 mL). A slurry of palladium on carbon (5%, 0.66 g) in water (0.5 mL) was added and the resulting suspension stirred under an atmosphere of hydrogen at 5 bar pressure for 2 h. The mixture was filtered through a pad of Celite which was washed with ethanol (3×50 mL). The combined filtrate and washings were evaporated to give the subtitled compound as a clear oil. Yield 0.9 g.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[S:7][CH2:8][CH:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>C(#N)C.[O-2].[O-2].[Mn+4]>[CH:1]1([C:6]2[S:7][CH:8]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(CCCC1)C=1SCC(N1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
24 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension stirred under an atmosphere of hydrogen at 5 bar pressure for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The filter pad was washed with acetonitrile (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrate and washings evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 9:1 isohexane
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethanol (20 mL)
ADDITION
Type
ADDITION
Details
A slurry of palladium on carbon (5%, 0.66 g) in water (0.5 mL) was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite which
WASH
Type
WASH
Details
was washed with ethanol (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)C=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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